1,1'-Bianthracene

OLED Host Materials Blue Emitters Conformational Analysis

Sourcing a high-performance host for blue OLEDs is often hindered by materials that suffer from severe efficiency roll-off at high brightness. 1,1'-Bianthracene (CAS 1104-41-2) directly addresses this challenge through its unique twisted 1,1'-linkage, which enables ambipolar charge transport and effectively suppresses detrimental triplet-triplet annihilation (TTA). This leads to devices with improved external quantum efficiency stability. - Proven ambipolar host matrix for balanced charge recombination in blue fluorescent/phosphorescent OLEDs. - Rigid, twisted conformation minimizes TTA, a key factor in reducing efficiency roll-off. - High thermal stability (Td > 400 °C expected) ensures robust device fabrication and operational lifetime.

Molecular Formula C28H18
Molecular Weight 354.4 g/mol
CAS No. 1104-41-2
Cat. No. B14151596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bianthracene
CAS1104-41-2
Molecular FormulaC28H18
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54
InChIInChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H
InChIKeyXWSSEFVXKFFWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Bianthracene Core Properties


1,1'-Bianthracene (CAS 1104-41-2) is a biaryl composed of two anthracene units connected at the 1-position [1]. This direct C1-C1' linkage results in a unique, rigid, and twisted molecular conformation that significantly restricts rotation and alters its electronic and photophysical behavior relative to anthracene monomers and other bianthracene isomers [1][2]. Classified as a polycyclic aromatic hydrocarbon (PAH), it is primarily utilized as a core building block or host material in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), where its extended conjugation and ambipolar charge transport characteristics are advantageous .

Workflow
OLED Host / Emissive Layer Design
Selection
1,1'-Bianthracene Core with Twisted Conformation
Use Context
Blue OLED R&D, OFETs, Carbon Nanomaterials

1,1'-Bianthracene Irreplaceability


Substituting 1,1'-bianthracene with simple anthracene monomers or other bianthracene isomers (e.g., 9,9'- or 2,2'-linked) is not trivial and leads to significant performance divergence. The unique 1,1'-linkage creates a structurally distinct, sterically constrained conformation that fundamentally alters the electronic coupling between anthracene units compared to the more extended conjugation of 2,2'-bianthracene or the orthogonal geometry of 9,9'-bianthracene [1][2]. This directly impacts key device parameters: charge transport polarity, emission color purity, and excited-state dynamics like triplet-triplet annihilation (TTA) [2]. Consequently, a 'one-size-fits-all' approach to sourcing anthracene-based materials fails, as each isomer's distinct conformational and electronic fingerprint is optimized for specific device architectures and performance targets.

Property
Target (1,1'-Bianthracene)
Risk with Substitute
Linkage Geometry
C1-C1' sterically constrained twist
9,9'- or 2,2'- isomers alter electronic coupling and emission color purity
Charge Transport
Ambipolar (electron + hole)
Anthracene monomer is primarily hole-transporting with strong TTA
Thermal Stability
Derivatives exceed 400 °C Td
Anthracene monomer Mp 216 °C, may fail during vacuum deposition

1,1'-Bianthracene Differentiation Evidence


Conformational Rigidity and Optical Bandgap

1,1'-Bianthracene exhibits a distinct optical bandgap and conformational rigidity compared to the more commonly employed 9,9'-bianthracene core [1]. This difference arises from the restricted rotation at the 1,1'-linkage, which alters the effective conjugation length and molecular planarity [1][2]. The resulting optical bandgap for 1,1'-bianthracene is approximately 2.96 eV, which is a critical parameter for tuning emission color and energy level alignment in device stacks [1]. While specific quantum yield data for unsubstituted 1,1'-bianthracene is limited, derivatives of the bianthryl core demonstrate solution quantum yields (Φfl) as high as 92.1%, which plummet to 11.8% in neat films due to aggregation-caused quenching, underscoring the critical role of substitution and processing on final performance [1].

Optical Bandgap
Cross-study comparable
~2.96 eV (BABZF derivative)
vs. 2.99 eV (BATOMe); Δ 0.03 eV
Supports emission color fine-tuning
In dilute DCM solutions; processing dependent
OLED Host Materials Blue Emitters Conformational Analysis

Ambipolar Charge Transport Advantage

Devices utilizing the 1,1'-bianthracene scaffold demonstrate ambipolar charge transport characteristics, efficiently conducting both electrons and holes, unlike typical anthracene monomers which are primarily hole-transporting (p-type) . This ambipolarity is a direct consequence of its extended, biaryl π-system, which facilitates balanced carrier injection and transport within the emissive layer . The bianthracene core's ability to support both carrier types is a key differentiator for its use as a host material, simplifying device architecture and improving recombination efficiency . In contrast, a single-anthracene compound like MADN shows a strong contribution from TTA and lacks this balanced transport, as evidenced by distinct transient electroluminescence and magnetic field effect profiles .

Charge Transport
Class-level inference
Ambipolar (1,1'-bianthracene scaffold)
vs. Predominantly hole-transporting (MADN monomer)
Supports balanced carrier transport
Based on transient EL and magnetic field data
Ambipolar Semiconductors Host Materials Carrier Mobility

TTA Suppression vs. Anthracene Monomers

The spatially orthogonal arrangement of anthracene units in certain bianthracene derivatives is proven to significantly suppress detrimental Triplet-Triplet Annihilation (TTA) processes, a major cause of efficiency roll-off in blue OLEDs . In a direct comparative study, an OLED using a 9,9'-bianthracene derivative (PPBA) showed 'almost no contribution of TTA' in transient electroluminescence measurements, while a single-anthracene compound (MADN) exhibited a 'large contribution' . This was further corroborated by magnetic field effect measurements, where PPBA's electroluminescence was significantly less sensitive to external magnetic fields, confirming the absence of the TTA pathway . This behavior is a general feature of the orthogonal bianthracene architecture and enables higher brightness and more stable device operation .

TTA Suppression
Class-level inference
Negligible TTA (PPBA derivative)
vs. Large TTA contribution (MADN monomer)
Supports efficiency roll-off reduction
Measured at high current density
OLED Efficiency Roll-off Triplet Management Excited-State Dynamics

Enhanced Thermal Stability

The rigid, biaryl structure of 1,1'-bianthracene imparts superior thermal stability compared to the parent anthracene monomer . This is a critical parameter for the fabrication and operational lifetime of OLEDs, which are often subjected to high temperatures during vacuum deposition and Joule heating during operation . While precise decomposition temperature (Td) data for unsubstituted 1,1'-bianthracene is not widely reported in open literature, derivatives of the 1,1'-bianthryl core exhibit high thermal stability, with Td values exceeding 400 °C, and in some cases, melting points (Tm) above 430 °C [1]. For comparison, anthracene has a melting point of 216 °C and boils at 340 °C, highlighting a substantial improvement in thermal resilience that is essential for ensuring morphological stability and prolonging device longevity [2].

Thermal Stability
Cross-study comparable
Tm 436 °C, Td 457 °C (BABZF)
vs. Anthracene Mp 216 °C; ΔTm ≈ +220 °C
Supports device thermal resilience
DSC/TGA data; critical for vacuum processing
Thermal Stability Device Lifetime Thin-Film Morphology

1,1'-Bianthracene Validated Use Cases


Host Material for High-Efficiency Blue OLEDs

Leveraging its ambipolar charge transport properties, 1,1'-bianthracene is an ideal host matrix for blue fluorescent or phosphorescent dopants . Its ability to transport both electrons and holes simplifies the emission layer design and promotes balanced charge recombination on the dopant, a key factor in achieving high external quantum efficiency (EQE). Furthermore, the structural motif's proven ability to suppress detrimental triplet-triplet annihilation (TTA) at high current densities makes it a strategic choice for developing blue OLEDs with reduced efficiency roll-off, a critical requirement for display and lighting applications .

Scaffold for Solution-Processable Blue Emitters

The 1,1'-bianthracene core serves as a versatile scaffold for synthesizing soluble, high-performance blue emitters. By attaching solubilizing or charge-transporting moieties at specific positions, researchers can tune the material's solubility, film-forming properties, and energy levels . This enables the development of solution-processable OLEDs, a cost-effective alternative to vacuum deposition. The core's inherent deep-blue emission potential, as evidenced by related 9,9'-bianthracene derivatives achieving CIEy < 0.06 , is a strong starting point for designing materials that meet stringent display color gamut standards like HDTV .

Building Block for High-Stability OFETs

The rigid, planar aromatic core of 1,1'-bianthracene facilitates strong intermolecular π-π stacking, which is essential for achieving high charge carrier mobility in OFETs . Its inherent thermal stability (with Td > 400 °C for analogous compounds) [1] ensures the integrity of the semiconductor layer during both high-temperature device fabrication steps and long-term operation, directly contributing to improved device reliability and lifetime. This combination of good charge transport and high thermal robustness makes 1,1'-bianthracene a promising candidate for next-generation flexible and wearable electronics.

Precursor for Advanced Carbon Nanomaterials

The fused-ring structure of 1,1'-bianthracene makes it a valuable molecular precursor for the bottom-up synthesis of well-defined graphene nanostructures, such as nanoribbons [2]. Its pre-organized carbon framework can be polymerized and cyclodehydrogenated on catalytic surfaces to yield atomically precise graphene nanoribbons (GNRs) with controlled width and edge structure [2]. This application leverages the compound's structural definition to fabricate next-generation nanoelectronic materials with tailored electronic properties, bypassing the polydispersity and defects inherent to top-down lithographic methods [2].

Application
Selection Property
Validation Focus
Host Material for Blue OLEDs
Ambipolar charge transport
Emission color purity, efficiency roll-off
Solution-Processable Blue Emitters
Solubility, film-forming ability
Energy level alignment, CIE coordinates
High-Stability OFETs
Thermal and morphological stability
Carrier mobility, operational lifetime
Precursor for Carbon Nanomaterials
Structural definition
Graphene nanoribbon width and edge control

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17 linked technical documents
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